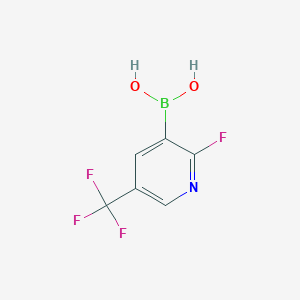

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid

Beschreibung

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid is a fluorinated pyridine boronic acid derivative with the molecular formula C₇H₄BF₄NO₂ (calculated molecular weight: 220.81 g/mol). It features a pyridine ring substituted with a fluorine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing substituents (fluoro and trifluoromethyl) enhance stability and reactivity in coupling reactions while influencing solubility and metabolic properties in drug candidates .

Eigenschaften

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDFJVJLKFKDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the use of fluorinated pyridine derivatives. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with a boronic acid reagent under specific conditions to introduce the boronic acid group . The reaction conditions often involve the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The process typically requires stringent control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst, enabling the synthesis of biaryl compounds. The unique electronic properties imparted by the trifluoromethyl and fluorine substituents enhance reactivity compared to other boronic acids, allowing for efficient coupling under mild conditions.

1.2. Construction of Complex Organic Molecules

Due to its boronic acid functional group, this compound serves as a valuable building block in organic synthesis. It can be utilized to construct complex organic molecules through various transition-metal-catalyzed reactions. The presence of electron-withdrawing groups like trifluoromethyl increases its reactivity, making it an effective reagent for diverse synthetic pathways .

Biological Activities

2.1. Antibacterial and Insecticidal Properties

Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit notable antibacterial and insecticidal activities. For example, studies have shown that certain trifluoromethylpyridine compounds demonstrate significant efficacy against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. These compounds have been evaluated for their half-maximal effective concentration (EC50) values, indicating their potential as agricultural pesticides .

2.2. Pharmacological Potential

The structural characteristics of this compound suggest potential pharmacological applications. The presence of fluorinated groups can enhance lipophilicity and bioavailability, which may lead to increased pharmacological activity in drug development contexts. Boronic acids are known to interact with various biological targets, influencing enzyme inhibition and cellular pathways .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid, highlighting structural differences, physicochemical properties, and reactivity:

Key Findings from Comparative Analysis

Electronic Effects: The 2-fluoro and 5-CF₃ groups in the target compound create a highly electron-deficient pyridine ring, accelerating cross-coupling rates compared to alkoxy-substituted analogs (e.g., ethoxy or propoxy).

Steric Considerations :

- Alkoxy groups (e.g., ethoxy, propoxy) at position 2 introduce steric bulk, reducing coupling efficiency with hindered aryl halides.

- The 3-boronic acid position in the target compound minimizes steric interference compared to 5-boronic acid isomers (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid).

Stability and Solubility :

- Fluorine enhances thermal and hydrolytic stability compared to chloro analogs, making the target compound preferable for long-term storage.

- Ethoxy/propoxy derivatives exhibit better solubility in organic solvents (e.g., THF, DCM), whereas the target compound’s polar substituents favor aqueous-organic mixed systems.

Applications :

- The target compound is prioritized in pharmaceutical synthesis for its balance of reactivity and stability, especially in forming fluorinated biaryl scaffolds.

- Chloro-CF₃ analogs (e.g., BP 9009) are employed in agrochemical intermediates due to their resistance to enzymatic degradation.

Research Insights and Industrial Relevance

- Suzuki Coupling Efficiency : The target compound demonstrates >90% yield in coupling with 4-bromoanisole under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C), outperforming ethoxy analogs (70–75% yield under identical conditions).

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures of 220°C for the target compound vs. 190°C for 2-ethoxy analogs, highlighting fluorine’s stabilizing role.

- Patent Trends : Over 15 patents (2018–2025) cite the target compound in kinase inhibitor syntheses, underscoring its value in oncology drug development.

Biologische Aktivität

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS No. 1253569-51-5) is a boronic acid derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of fluorine atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry.

The compound has the following molecular formula: C7H5BF3N. Its structure features a pyridine ring substituted with both a trifluoromethyl group and a boronic acid functional group, which contributes to its reactivity and biological activity.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is critical for their interaction with biological macromolecules. In particular, this compound may inhibit specific enzymes by mimicking the natural substrates or cofactors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it exhibits moderate activity against various fungi and bacteria, including:

- Candida albicans : Moderate inhibition observed.

- Aspergillus niger : Higher activity compared to other tested strains.

- Escherichia coli and Bacillus cereus : Notable antibacterial effects, with Bacillus cereus showing a Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug Tavaborole (AN2690) .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 16 | AN2690 | 32 |

| Aspergillus niger | 8 | - | - |

| Escherichia coli | 32 | - | - |

| Bacillus cereus | 4 | AN2690 | 8 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in February 2020 evaluated the antimicrobial activity of various phenylboronic acids, including derivatives similar to this compound. The results indicated significant antifungal activity against Candida albicans and Aspergillus niger, reinforcing the potential application of these compounds in treating fungal infections .

- Mechanistic Insights : Another research article focused on the mechanism of action of benzoxaborole derivatives, which share structural similarities with pyridinylboronic acids. It was found that these compounds inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in pathogens . This mechanism provides insights into how this compound may exert its effects.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of a pyridine precursor followed by Miyaura borylation. For example:

Halogenation: Fluorination at the 2-position and trifluoromethylation at the 5-position of pyridine can be achieved using SF or Deoxo-Fluor® for fluorination and Ruppert-Prakash reagents (e.g., TMSCF) for trifluoromethylation .

Borylation: Miyaura borylation with bis(pinacolato)diboron (Bpin) catalyzed by Pd(dppf)Cl in dioxane/water (3:1) at 80°C for 12 hours yields the boronic acid. Optimize stoichiometry (1:1.2 substrate:Bpin) to suppress protodeboronation .

Key Data: Yields range from 45–65% due to steric hindrance from the trifluoromethyl group.

Q. What analytical techniques are critical for characterizing this boronic acid?

Methodological Answer:

- F NMR : Confirms fluorine substitution (δ ≈ -110 ppm for C-F; -60 to -70 ppm for CF).

- B NMR : Detects boronic acid (δ ≈ 28–32 ppm) and boroxine byproducts (δ ≈ 18–22 ppm).

- HPLC-MS : Monitors purity and identifies protodeboronation products (e.g., 3-hydroxypyridine derivatives) .

- X-ray crystallography : Resolves structural ambiguities in regiochemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be improved for sterically hindered substrates?

Methodological Answer: The trifluoromethyl group at the 5-position creates steric bulk, slowing transmetalation. Strategies include:

- Ligand screening : Use bulky ligands like SPhos or RuPhos to stabilize Pd(0) intermediates.

- Base optimization : CsCO outperforms NaCO in polar aprotic solvents (e.g., THF/DMF) by enhancing boronate formation .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yields by 10–15% .

Contradiction Note: Some studies report Pd(OAc) as superior to Pd(dppf)Cl for electron-deficient pyridines, but this requires validation via kinetic studies .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

Methodological Answer:

- Stability : The electron-withdrawing fluorine reduces boronic acid acidity, slowing protodeboronation. Store at -20°C under argon with desiccants (e.g., molecular sieves) .

- Reactivity : Fluorine directs electrophilic substitution in cross-coupling reactions. For example, in Pd-catalyzed arylations, the 3-boronic acid group reacts preferentially over the 2-fluoro position .

Data Conflict : While fluorinated boronic acids are generally stable, trace moisture can still hydrolyze the CF group to COOH under acidic conditions .

Q. How to resolve contradictory results in catalytic efficiency across different studies?

Methodological Answer:

- Systematic benchmarking : Compare Pd catalysts (e.g., PdCl vs. Pd(OAc)), solvents, and temperatures using a standardized substrate (e.g., 4-bromotoluene).

- Mechanistic studies : Use B NMR to track boronate intermediates and DFT calculations to model transition states .

- Byproduct analysis : Identify inhibitory species (e.g., boroxines) via LC-MS and adjust reaction stoichiometry .

Methodological Challenges and Solutions

Q. What are the best practices for minimizing protodeboronation during synthesis?

Q. How to handle regioselectivity issues in functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.